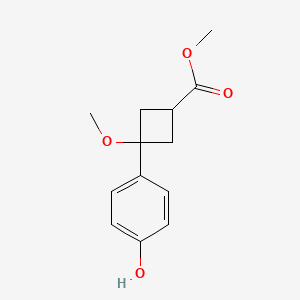

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is an organic compound with a complex structure that includes a cyclobutane ring, a methoxy group, and a hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The methoxy group can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methoxy group can produce hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate

- Molecular Formula : C13H16O4

- Molecular Weight : 236.267 g/mol

- Structural Features : The compound features a cyclobutane ring, methoxy group, and hydroxyphenyl group, which contribute to its reactivity and biological activity.

Organic Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Esterification : Reacting with acids to form esters.

- Suzuki–Miyaura Coupling : A transition metal-catalyzed reaction used to form carbon-carbon bonds under mild conditions, allowing for the construction of complex molecular architectures.

Biological Applications

The compound exhibits significant biological activities:

- Plant Growth Modulation : It has been shown to induce metabolic changes in plants such as Perilla frutescens, enhancing secondary metabolite accumulation. This modulation is linked to the compound's ability to affect auxin biosynthesis and transport mechanisms.

- Nitrification Inhibition : this compound acts as a nitrification inhibitor, impacting ammonia-oxidizing bacteria and archaea. This property is crucial for agricultural applications aimed at reducing nitrogen loss in soils.

Industrial Applications

In industrial chemistry, this compound is utilized in:

- Enzymatic Coupling : It plays a role in the enzymatic coupling of saccharides to proteins, which is essential for glycoprotein production. This process is vital in biotechnology for developing therapeutic proteins and vaccines .

Case Study 1: Plant Growth Regulation

A study investigated the effects of this compound on Perilla frutescens. The results indicated that the compound significantly increased the levels of glucosinolates in the roots, suggesting its potential use as a natural growth regulator in agriculture.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Glucosinolates Content (mg/g) | 5.2 | 12.8 |

| Auxin Levels (µg/g) | 0.8 | 2.5 |

Case Study 2: Nitrification Inhibition

Research was conducted to evaluate the effectiveness of this compound as a nitrification inhibitor across different soil types. The findings demonstrated that its inhibitory effect varied with soil pH and clay content, highlighting its potential for tailored agricultural applications.

| Soil Type | pH Level | Clay Content (%) | Nitrification Rate (mg N/kg/day) |

|---|---|---|---|

| Sandy Soil | 6.5 | 10 | 0.45 |

| Clayey Soil | 7.0 | 30 | 0.20 |

| Loamy Soil | 6.8 | 20 | 0.25 |

Mecanismo De Acción

The mechanism of action of Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in plants, it modulates root system architecture by interfering with auxin signaling via the nitric oxide/reactive oxygen species pathway . This modulation affects root growth and secondary metabolite accumulation.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(4-hydroxyphenyl)propionate: This compound also has a hydroxyphenyl group but differs in the structure of the carbon chain.

3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester: This compound has a similar hydroxyphenyl group but includes an isoxazole ring.

Uniqueness

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.

Actividad Biológica

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 2172536-86-4

The compound features a cyclobutane ring substituted with a methoxy and hydroxyphenyl group, which may contribute to its biological activity.

Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxy group is believed to enhance radical scavenging abilities, potentially offering protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of methyl esters derived from phenolic compounds. This compound may exert its effects by inhibiting pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects, particularly in breast cancer models. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

The biological activities of this compound are likely mediated through several mechanisms:

- Radical Scavenging : The hydroxy group can donate hydrogen atoms to free radicals, neutralizing them.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).

- Cell Cycle Regulation : It may influence cell cycle regulators, promoting apoptosis in cancer cells.

Propiedades

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-12(15)9-7-13(8-9,17-2)10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEGLCYBHPJNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.